molecular formula C7H14 B086107 (Z)-3-Methyl-2-hexene CAS No. 10574-36-4

(Z)-3-Methyl-2-hexene

Cat. No. B086107
CAS RN: 10574-36-4
M. Wt: 98.19 g/mol
InChI Key: JZMUUSXQSKCZNO-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-Methyl-2-hexene, also known as (Z)-3-methyl-2-hexanol, is a hydrocarbon compound belonging to the alkene family. It is an important intermediate in the synthesis of a variety of industrial products, including pharmaceuticals, food additives, and fragrances. The compound is found in a variety of natural sources, such as essential oils and plant extracts.

Scientific Research Applications

  • Isomerization and Catalysis : The catalytic isomerization of 1-hexene on H-ZSM-5 zeolite was investigated, showing processes such as double bond shift, cis-trans isomerization, and skeletal rearrangement, which are relevant to understanding the behavior of similar compounds like (Z)-3-Methyl-2-hexene in catalytic processes (Abbot, Corma, & Wojciechowski, 1985).

  • Polymerization : Research on zirconium complexes of amine-bis(phenolate) ligands for 1-hexene polymerization showed that peripheral structural parameters significantly affect reactivity, which is important for understanding polymerization processes involving similar olefins (Tshuva, Goldberg, Kol, & Goldschmidt, 2001).

  • Surface Chemistry : Studies on the reactivity of Z-2-hexene and Z-3-hexene on Ru(001) surfaces using reflection-absorption infrared spectroscopy (RAIRS) provided insights into adsorption, decomposition, and isomerization at the molecular level, relevant for understanding surface interactions of (Z)-3-Methyl-2-hexene (Ilharco, García, & Barros, 2002); (García, Barros, & Ilharco, 2001).

  • Renewable Fuel Production : The synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene, a compound structurally similar to (Z)-3-Methyl-2-hexene, was explored, highlighting the potential of such olefins in sustainable fuel applications (Harvey & Quintana, 2010).

  • Catalyst Development : The formation of catalytically active centres of oxides in the double bond shift of olefins was studied, providing insights into the catalytic behavior of compounds like (Z)-3-Methyl-2-hexene (Gáti & Resofszki, 1989).

  • Methanol Conversion : Research into methanol conversion to propene over high silicon H-ZSM-5, involving the study of olefins such as hexenes, offers an understanding of the catalytic processes relevant to compounds like (Z)-3-Methyl-2-hexene (Wu, Guo, Xiao, Xiao, & Luo, 2011).

Safety And Hazards

Like other hydrocarbons, alkenes are flammable and should be handled with care. They can form explosive mixtures with air and may be harmful if inhaled, ingested, or come into contact with the skin1.


properties

IUPAC Name

(Z)-3-methylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMUUSXQSKCZNO-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879001
Record name 2-HEXENE, 3-METHYL-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Methyl-2-hexene

CAS RN

10574-36-4
Record name 2-Hexene, 3-methyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-3-Methyl-2-hexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-HEXENE, 3-METHYL-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-Methyl-2-hexene
Reactant of Route 2
(Z)-3-Methyl-2-hexene
Reactant of Route 3
(Z)-3-Methyl-2-hexene
Reactant of Route 4
(Z)-3-Methyl-2-hexene
Reactant of Route 5
(Z)-3-Methyl-2-hexene
Reactant of Route 6
(Z)-3-Methyl-2-hexene

Citations

For This Compound
16
Citations
L Soják, G Addová, R Kubinec, A Kraus, G Hu - Journal of Chromatography …, 2002 - Elsevier
… 1 of 3 iu is obtained for Z-3-methyl-2-hexene, however the … (44), and Z-3-heptene (51), Z-3-methyl-2-hexene (54), and Z-2-… Separation of the pair Z-3-heptene (51), Z-3-methyl-2-hexene (…
Number of citations: 23 www.sciencedirect.com
HJ Golden, DJ Baker, RG Miller - Journal of the American …, 1974 - ACS Publications
2-Methyl-l, 4-pentadiene-/-¿ 2 has been synthesizedand was isomerized in toluene, chlorobenzene, and o-dichlorobenzene by a catalyst derived from/ra «s-dichlorobis (tri-«-…
Number of citations: 28 pubs.acs.org
L Zhang, W Fan, D Cao, M Zeng, H Xiao, Y Liang - Analytica Chimica Acta, 2012 - Elsevier
Neutral losses are a type of important variables in mass spectral interpretation. Since it is hard to calculate or extract neutral losses from mass spectra, they are usually discarded. In this …
Number of citations: 4 www.sciencedirect.com
SE Sen, JR Hitchcock, JL Jordan, T Richard - Insect biochemistry and …, 2006 - Elsevier
Analogs of dimethylallyl diphosphate (DMAPP) and geranyl diphosphate (GPP) were prepared and tested as potential substrates of prenyltransferase of the tobacco hornworm, …
Number of citations: 13 www.sciencedirect.com
M Sarker, MM Rashid - International Journal of Engineering, 2013 - academia.edu
Black color non coded food container hard shape waste plastic to fuel product was perform into laboratory scale in the batch process at temperature 400 ºC. Food container waste …
Number of citations: 8 www.academia.edu
JS Kim, HY Chung - Preventive Nutrition and Food Science, 2011 - koreascience.kr
Volatile components in commercial pine needle (Pinus densiflora S. and Z.) powder were extracted using simultaneous steam distillation and a solvent extraction (SDE) apparatus, and …
Number of citations: 4 koreascience.kr
N Li, Q Jiang, F Wang, P Cui, J Xie, J Li, S Wu… - Journal of Cleaner …, 2021 - Elsevier
The quantifying evaluations of asphalt volatile organic compounds (VOCs) throughout the road construction process are growing concerned since VOCs are widely recognized for its …
Number of citations: 49 www.sciencedirect.com
AL Chaffee, KJ Cavell, AF Masters… - Industrial & engineering …, 1987 - ACS Publications
The catalytic oligomerization of low molecular weight olefins to higher molecular weight products, useful in the production of plasticizers, lubricants, detergents, fuels, etc., has been …
Number of citations: 9 pubs.acs.org
DW Moore - 1984 - scholarworks.wm.edu
Trisubstituted olefins are a challenging target for stereoselective synthesis. We have modified the components of Ziegler-Natta polymerization systems in order to obtain trisubstituted …
Number of citations: 3 scholarworks.wm.edu
O Ramnäs, U Östermark, G Petersson - Chromatographia, 1994 - Springer
The alkene-rich petrol fraction from refinery fluid catalytic cracking (FCC) has been characterized by GC and GC-MS. Quantitative proportions and retention data of 52 acyclic and 11 …
Number of citations: 20 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.